molecular formula C21H20ClN3O3S B4627274 2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,5-dimethylphenyl)hydrazinecarbothioamide

2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,5-dimethylphenyl)hydrazinecarbothioamide

Cat. No. B4627274
M. Wt: 429.9 g/mol
InChI Key: OQKGYFSPWNQCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,5-dimethylphenyl)hydrazinecarbothioamide" often involves multi-step reactions starting from simple precursors. A typical synthesis route might involve the initial formation of hydrazinecarbothioamide derivatives followed by condensation with aldehydes or ketones in the presence of catalysts to form the desired product. For example, the synthesis of related hydrazinecarbothioamide derivatives has been demonstrated through reactions involving chloro- and isothiocyanato-substituted benzene derivatives with hydrazine, producing compounds with significant yields and demonstrating the foundational chemistry relevant to our compound of interest (Ramadan, 2019).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by spectroscopic methods, including FT-IR, 1H-NMR, and X-ray diffraction, providing insight into their complex frameworks. For instance, the molecular structure and pharmacophoric properties of some N-(dimethylphenyl) hydrazinecarbothioamides have been elucidated, revealing insights into their structural configurations and potential interactions (Erhan et al., 2023).

Chemical Reactions and Properties

Hydrazinecarbothioamide derivatives engage in various chemical reactions, leading to the formation of heterocyclic rings and demonstrating a wide range of chemical reactivity. These reactions often involve interactions with nucleophiles or electrophiles, enabling the synthesis of complex molecules with diverse biological and chemical properties (Aly et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and applications. Crystallographic studies provide detailed insights into the arrangement of atoms within the molecule, facilitating the exploration of its physical characteristics and interactions (Gangadharan et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and ability to undergo specific transformations, are fundamental to leveraging these compounds in synthetic chemistry and other applications. Research has shown that these compounds can act as intermediates in the synthesis of diverse heterocyclic structures, demonstrating their utility and versatility in chemical synthesis (Barbuceanu et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Selective Synthesis of New Furo[3,4-d]-1,3-thiazoles : A study by Aly et al. (2012) demonstrates the synthesis of novel furo[3,4-d]-1,3-thiazoles using 2-aroyl-hydrazinecarbothioamides, indicating the potential of the compound in synthesizing new thiazole derivatives with potential applications in various chemical fields (Aly et al., 2012).

  • Copper(II) and Nickel(II) Complexes with Bis(thiosemicarbazone) Ligands : Hosseini-Yazdi et al. (2015) researched the synthesis of new bis(thiosemicarbazone) ligands, demonstrating the use of similar compounds in creating metal complexes, which could have implications in fields like catalysis or materials science (Hosseini-Yazdi et al., 2015).

Pharmaceutical and Biological Applications

  • Synthesis of Thiadiazole and Pyrimidine Derivatives : Darehkordi and Ghazi (2013) synthesized hydrazine, carbothioamide derivatives, and their conversion into thiadiazole and pyrimidine derivatives, highlighting potential pharmaceutical applications of these compounds (Darehkordi & Ghazi, 2013).

  • Corrosion Inhibition Properties : Khaled (2006) investigated the use of hydrazine carbodithioic acid derivatives as corrosion inhibitors, suggesting a practical application in protecting metals from corrosion (Khaled, 2006).

Advanced Material Synthesis

  • Synthesis of Heterocyclic Compounds : Research by Hassan et al. (2014) on the reactions of N1,N2-disubstituted hydrazine-1,2-dicarbothioamides points to the potential of such compounds in the synthesis of advanced materials with applications in various technological fields (Hassan et al., 2014).

  • Reactions with Heterocyclic Cations : A study by Zvezdina et al. (1983) on the recyclization reactions of triphenylpyrylium perchlorate with hydrazines showcases the role of such compounds in creating new heterocyclic structures, which could be significant in materials science (Zvezdina et al., 1983).

properties

IUPAC Name

1-[[5-[(2-chlorophenoxy)methyl]furan-2-carbonyl]amino]-3-(3,5-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-13-9-14(2)11-15(10-13)23-21(29)25-24-20(26)19-8-7-16(28-19)12-27-18-6-4-3-5-17(18)22/h3-11H,12H2,1-2H3,(H,24,26)(H2,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKGYFSPWNQCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NNC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({5-[(2-chlorophenoxy)methyl]furan-2-yl}carbonyl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,5-dimethylphenyl)hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,5-dimethylphenyl)hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,5-dimethylphenyl)hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,5-dimethylphenyl)hydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,5-dimethylphenyl)hydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,5-dimethylphenyl)hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.